Methyl 12-iodododecanoate
Description
Methyl 12-iodododecanoate is a methyl ester derivative of dodecanoic acid (lauric acid) with an iodine atom substituted at the 12th carbon position. The iodine substituent introduces unique physicochemical properties due to its large atomic radius, high electronegativity, and polarizability. These characteristics distinguish it from other methyl esters with hydroxyl, methyl, or unsubstituted alkyl chains.
Properties
CAS No. |
86374-36-9 |
|---|---|
Molecular Formula |
C13H25IO2 |
Molecular Weight |
340.24 g/mol |
IUPAC Name |
methyl 12-iodododecanoate |
InChI |
InChI=1S/C13H25IO2/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h2-12H2,1H3 |
InChI Key |
WZSRPBOGKHVPPC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCI |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares Methyl 12-iodododecanoate (inferred) with structurally related methyl esters:
*Inferred properties; †Calculated based on iodine’s atomic mass (126.9).
Physical and Chemical Properties
- Melting and Boiling Points: Methyl dodecanoate has a melting point (MP) of 5.2°C and boiling point (BP) of 267°C . Substituted analogs like Methyl 12-hydroxydodecanoate likely exhibit higher MPs due to hydrogen bonding, while this compound’s MP/BP may increase further due to iodine’s atomic mass.
- Solubility: The iodine substituent in this compound reduces solubility in polar solvents compared to hydroxylated analogs but increases solubility in non-polar media. Methyl 12-hydroxydodecanoate is more polar due to the -OH group .
- Reactivity: The iodine atom in this compound acts as a leaving group, facilitating nucleophilic substitution reactions (e.g., Suzuki coupling or halogen exchange). In contrast, Methyl 12-hydroxydodecanoate may undergo oxidation or esterification , while unsubstituted Methyl dodecanoate is relatively inert .
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